3'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone

Description

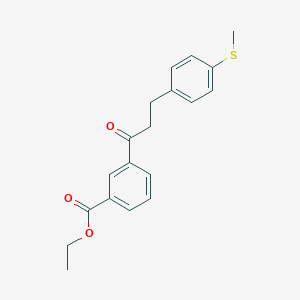

3'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone is a propiophenone derivative featuring a carboethoxy (-COOEt) group at the 3' position of the aromatic ring and a thiomethyl (-SMe) substituent at the para position of the adjacent phenyl ring. The carboethoxy group contributes to electron-withdrawing effects and solubility modulation, while the thiomethyl group may enhance lipophilicity and influence metabolic stability .

Properties

IUPAC Name |

ethyl 3-[3-(4-methylsulfanylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3S/c1-3-22-19(21)16-6-4-5-15(13-16)18(20)12-9-14-7-10-17(23-2)11-8-14/h4-8,10-11,13H,3,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEAMUFMKGHQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644368 | |

| Record name | Ethyl 3-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-95-5 | |

| Record name | Ethyl 3-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate benzaldehyde derivative and ethyl acetoacetate.

Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate compound.

Thiomethylation: The intermediate compound is then subjected to thiomethylation using methylthiol in the presence of a catalyst like aluminum chloride.

Final Product Formation: The final product, 3’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

3'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Electrophilic Aromatic Substitution: The thiomethyl group can participate in substitution reactions, introducing diverse substituents on the phenyl ring.

- Reduction and Oxidation Reactions: The compound can be reduced to alcohols or oxidized to carboxylic acids, expanding its utility in synthetic chemistry.

Pharmacological Research

Research indicates that compounds with similar structures exhibit promising biological activities, including antimicrobial and anticancer properties. The presence of the thiomethyl group enhances interactions with biological targets, making it a candidate for drug development.

Potential Pharmacological Activities:

- Antimicrobial Activity: Preliminary studies suggest efficacy against various pathogens.

- Anticancer Properties: Investigations into its ability to inhibit cancer cell growth are ongoing.

Material Science

Due to its chemical properties, this compound may find applications in the development of specialty chemicals and materials, particularly in coatings and polymers where enhanced durability or specific chemical reactivity is desired.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

- Study on Antimicrobial Activity: A comparative analysis showed that derivatives of this compound exhibited significant inhibition against Gram-positive bacteria, indicating potential as a lead compound in antibiotic development.

- Cancer Cell Line Studies: In vitro studies demonstrated that the compound could induce apoptosis in specific cancer cell lines, suggesting mechanisms that warrant further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboethoxy group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-78-1)

- Molecular Formula : C₁₈H₁₅F₃O₃

- Molecular Weight : 336.31

- Key Features : Replaces the 4-thiomethylphenyl group with a 3,4,5-trifluorophenyl moiety.

- Impact: Fluorination increases polarity and metabolic stability due to fluorine’s electronegativity.

3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone (CAS 898750-34-0)

- Molecular Formula : C₁₈H₁₆ClFO₃

- Molecular Weight : 334.77

- Key Features : Contains chloro and fluoro substituents instead of thiomethyl.

- Impact: Chlorine introduces steric bulk and electron-withdrawing effects, which may slow nucleophilic substitution reactions compared to the thiomethyl group. The compound’s hazard profile (H317: skin sensitization; H319: eye irritation) suggests higher toxicity risks relative to non-halogenated analogs .

3'-Methoxy-3-(4-thiomethylphenyl)propiophenone (CAS 71311-83-6)

- Molecular Formula: Not explicitly stated, but likely C₁₇H₁₈O₂S.

- Key Features : Substitutes the carboethoxy group with methoxy (-OMe).

- Impact : Methoxy is less electron-withdrawing than carboethoxy, reducing the compound’s electrophilicity. This could diminish reactivity in α-functionalization reactions (e.g., α-phenylselenation, as described in ) .

Positional Isomerism and Functional Group Placement

4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone (CAS 898793-76-5)

- Molecular Formula : C₂₀H₂₂O₃

- Molecular Weight : 310.39

- Key Features : Carboethoxy group at the 4' position; phenyl ring substituted with 2,4-dimethyl groups.

- The positional shift of the carboethoxy group may alter steric interactions in synthetic intermediates .

3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-79-8)

- Molecular Formula : C₁₆H₁₄F₂OS

- Molecular Weight : 292.34

- Key Features : Difluoro substitution on the aromatic ring adjacent to the carboethoxy group.

- Impact: Fluorine’s electron-withdrawing effects may stabilize the carbonyl group, increasing resistance to nucleophilic attack. The compound’s boiling point (427.1°C) reflects stronger intermolecular forces compared to non-fluorinated analogs .

Biological Activity

3'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone is a compound with the molecular formula C19H20O3S and a molecular weight of approximately 320.43 g/mol. This compound features a propiophenone backbone, characterized by its carboethoxy and thiomethyl-substituted phenyl ring, which contribute to its unique biological properties. Research indicates that compounds with similar structures may possess significant pharmacological activities, including antimicrobial and anticancer effects.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure highlights the presence of both an ester (carboethoxy) and a thiol (thiomethyl) functional group, suggesting potential reactivity in various biological environments.

Biological Activity Overview

Preliminary studies suggest that this compound may act as an electrophile, capable of interacting with nucleophiles in biological systems. This interaction could lead to enzyme inhibition or modulation of cellular pathways, warranting further investigation into its mechanisms of action .

Antimicrobial Activity

Research into similar compounds indicates that the presence of the thiomethyl group may enhance interactions with biological targets, potentially exhibiting antimicrobial properties. Compounds with thiol groups have been shown to disrupt microbial cell membranes and inhibit growth .

Anticancer Activity

The anticancer potential of this compound is supported by studies on structurally related compounds. These compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism of action for this compound involves its interaction with biological targets, including enzymes and receptors. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity .

Case Studies

- Anticancer Activity in Breast Cancer Cells : A study investigated the effects of related compounds on human breast cancer cell lines, showing that certain derivatives induced apoptosis and inhibited cell proliferation .

- Antimicrobial Effects : Another study demonstrated that thiomethyl-substituted phenyl compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may have similar effects .

Data Table: Summary of Biological Activities

Q & A

Q. What experimental designs address low yields in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.